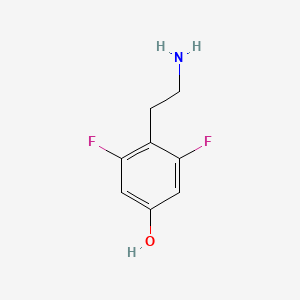

4-(2-氨基乙基)-3,5-二氟苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2-Aminoethyl)-3,5-difluorophenol” is a fluorinated phenolic compound with an aminoethyl group at the 4-position. Fluorinated phenols and their derivatives have been studied for various applications due to their unique chemical properties .

Synthesis Analysis

While specific synthesis methods for “4-(2-Aminoethyl)-3,5-difluorophenol” are not available, similar compounds such as 4-(2-Aminoethyl)morpholine are synthesized through complexation reactions .科学研究应用

止痛和抗炎应用

与 4-(2-氨基乙基)-3,5-二氟苯酚化学家族密切相关的水杨酸盐研究表明,像双氯芬酸之类的化合物比阿司匹林作为止痛和抗炎剂更有效。这些发现表明在开发具有增强疗效和安全性特征的新治疗剂方面具有潜在应用 (Hannah 等,1978)。

光学和介电性能

涉及类似氟化结构的氟化聚酰亚胺的研究表明,此类化合物可以显着影响材料的光学和介电性能。这对于开发具有特定光学特性和低介电常数的材料具有重要意义,在电子学和光子学中很有用 (Jang 等,2007)。

活性氧的荧光探针

与 4-(2-氨基乙基)-3,5-二氟苯酚在结构上相关的化合物已用于设计荧光探针以检测活性氧 (ROS),突出了其在生物和化学应用中研究氧化应激和 ROS 介导过程的潜力 (Setsukinai 等,2003)。

缓蚀

涉及噻唑和噻二唑衍生物的研究,它们与 4-(2-氨基乙基)-3,5-二氟苯酚具有相似的官能团,证明了它们作为金属缓蚀剂的有效性。这表明在保护材料免受腐蚀方面具有潜在应用,有助于延长材料寿命并降低维护成本 (Kaya 等,2016)。

环境修复

研究探索了芳香族有机污染物的声化学降解,该过程可能与与 4-(2-氨基乙基)-3,5-二氟苯酚属于同一化学家族的化合物有关。此类应用指出了处理受污染水和土壤的方法,减少了危险化学品对环境的影响 (Goskonda 等,2002)。

作用机制

Target of Action

The primary target of 4-(2-Aminoethyl)-3,5-difluorophenol is the Dopamine D4 receptor . This receptor is a part of the dopamine system, which plays a crucial role in several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .

Mode of Action

The compound interacts with its targets by triggering slow-acting effects through the activation of dopamine receptors . These receptors belong to the G-protein-coupled receptor superfamily and signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .

Biochemical Pathways

The compound affects the dopamine synthesis pathway. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process. The first step involves the conversion of tyrosine into L-DOPA by the enzyme tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .

Pharmacokinetics

Similar compounds like aebsf, a water-soluble, irreversible serine protease inhibitor, are known to be stable at low ph values . This suggests that 4-(2-Aminoethyl)-3,5-difluorophenol might also exhibit stability in acidic environments, which could impact its bioavailability.

Result of Action

The activation of the Dopamine D4 receptor by 4-(2-Aminoethyl)-3,5-difluorophenol can lead to various molecular and cellular effects. For instance, dopamine was demonstrated to stimulate D4.2, D4.4, and D4.7 receptors and modulate GIRK currents in Xenopus through oocyte Gi/o-proteins .

Action Environment

The action, efficacy, and stability of 4-(2-Aminoethyl)-3,5-difluorophenol can be influenced by various environmental factors. For instance, the compound’s stability and activity might be affected by the pH of the environment

属性

IUPAC Name |

4-(2-aminoethyl)-3,5-difluorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-7-3-5(12)4-8(10)6(7)1-2-11/h3-4,12H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSBYJCYOKCTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCN)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-3,5-difluorophenol | |

CAS RN |

751440-47-8 |

Source

|

| Record name | 4-(2-aminoethyl)-3,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

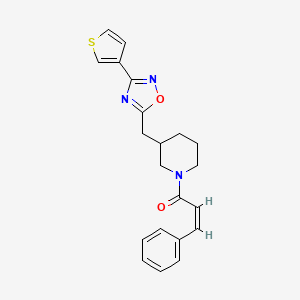

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)

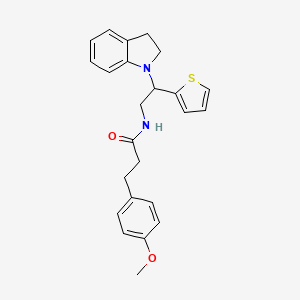

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)

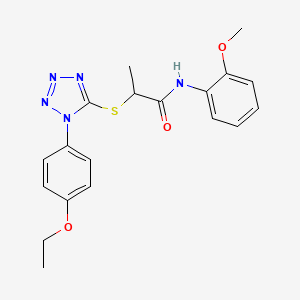

![(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821862.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821872.png)